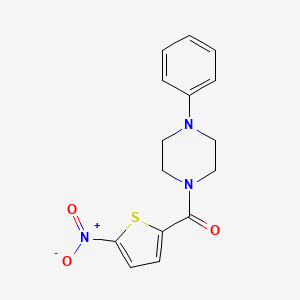

(5-硝基噻吩-2-基)(4-苯基哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone, also known as NTMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. NTMP belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects. We will also explore the future directions for the use of NTMP in scientific research.

科学研究应用

Antimycobacterial Activity

(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone: has been evaluated for its antibacterial properties against various strains, including Mycobacterium tuberculosis H37Rv, multidrug-resistant M. tuberculosis, Mycobacterium bovis BCG, Mycobacterium aurum, Escherichia coli, and Staphylococcus aureus. It exhibits selectivity toward slow-growing mycobacteria and Gram-positive bacteria. Notably, in M. bovis BCG, it demonstrates a bactericidal mode of action .

Cytotoxicity Assessment

The compound’s cytotoxicity potential was evaluated in human THP-1 and murine RAW 264.7 cell lines. Interestingly, it shows lower cytotoxicity compared to its antibacterial activity, suggesting a favorable safety profile for potential therapeutic use .

Efflux Pump Inhibition

In the context of mycobacterial efflux pumps, (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone stands out. It acts as an excellent whole-cell efflux pump inhibitor in the mycobacterial surrogate M. aurum, surpassing the known efflux pump inhibitor verapamil. This property could enhance drug efficacy by preventing efflux-mediated resistance .

Arylamine N-Acetyltransferase Inhibition

The compound’s 5-nitrothiophene moiety has been identified as a prospective inhibitor scaffold for mycobacterial arylamine N-acetyltransferase (NAT). NAT is a key enzyme involved in metabolizing isoniazid, a first-line antituberculosis drug. By inhibiting NAT, this compound could potentially enhance the effectiveness of isoniazid therapy .

Adjunctive Tuberculosis Therapy

Given its antimycobacterial properties, low cytotoxicity, efflux pump inhibition, and NAT inhibition, (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone emerges as a promising candidate for adjunctive tuberculosis therapy. Combining it with existing treatments could improve overall outcomes .

Nitroheterocyclic Drug Class

This compound belongs to the nitroheterocyclic class, which has been extensively studied in modern chemotherapy. Nitrofurantoin, nitrofurazone, and furazolidone are examples of nitrofuran derivatives used for treating burns and urinary tract infections .

作用机制

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . AChE and BuChE are key enzymes in the cholinergic system, playing crucial roles in neurotransmission by hydrolyzing acetylcholine .

Mode of Action

These inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and enhancing cholinergic neurotransmission .

Biochemical Pathways

By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Result of Action

Ache inhibitors typically result in increased acetylcholine levels, which can enhance cholinergic neurotransmission and potentially alleviate symptoms of conditions like alzheimer’s disease .

属性

IUPAC Name |

(5-nitrothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-15(13-6-7-14(22-13)18(20)21)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXMQOSVVIPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

![3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B2805870.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)